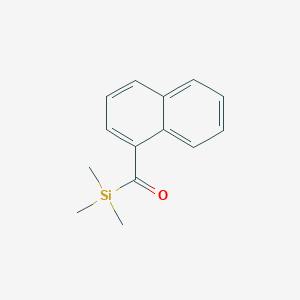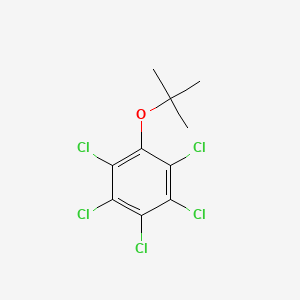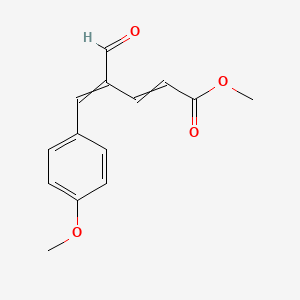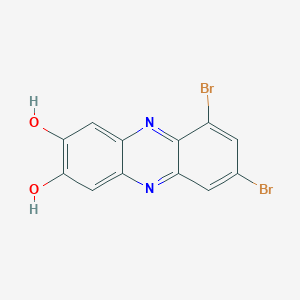![molecular formula C25H23N3O B14377010 N-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}formamide CAS No. 89912-16-3](/img/structure/B14377010.png)
N-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}formamide is a complex organic compound that features an imidazole ring substituted with a triphenylmethyl group and an ethyl formamide chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are often mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
N-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}formamide can undergo several types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The formamide group can be reduced to an amine.
Substitution: Various substituents can be introduced to the imidazole ring or the triphenylmethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction of the formamide group can yield primary amines .
Aplicaciones Científicas De Investigación
N-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}formamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: May be used in the development of new materials with specific chemical properties
Mecanismo De Acción
The mechanism of action of N-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}formamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The triphenylmethyl group provides steric hindrance, which can influence the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
N-{2-[1-(Diphenylmethyl)-1H-imidazol-4-yl]ethyl}formamide: Similar structure but with a diphenylmethyl group instead of a triphenylmethyl group.
N-{2-[1-(Phenylmethyl)-1H-imidazol-4-yl]ethyl}formamide: Contains a phenylmethyl group.
N-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}acetamide: Similar structure but with an acetamide group instead of a formamide group
Uniqueness
N-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}formamide is unique due to its combination of a triphenylmethyl group and an imidazole ring, which provides specific steric and electronic properties that can be exploited in various applications.
Propiedades
Número CAS |
89912-16-3 |
|---|---|
Fórmula molecular |
C25H23N3O |
Peso molecular |
381.5 g/mol |
Nombre IUPAC |
N-[2-(1-tritylimidazol-4-yl)ethyl]formamide |
InChI |
InChI=1S/C25H23N3O/c29-20-26-17-16-24-18-28(19-27-24)25(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,18-20H,16-17H2,(H,26,29) |
Clave InChI |
XXQHFFNZHOSKLV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CCNC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-hydroxy-5-[(thiophene-2-carbonyl)amino]benzoate](/img/structure/B14376933.png)
![3-(4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)propanal](/img/structure/B14376945.png)







![1-Chloro-4-{[(methylsulfanyl)methoxy]methyl}benzene](/img/structure/B14376997.png)

![4-[Dimethyl(octadecyl)silyl]oxypent-3-en-2-one](/img/structure/B14377009.png)
![2,2'-[Propane-1,3-diylbis(oxy)]di(ethane-1-thiol)](/img/structure/B14377016.png)

